N-[2-(3,4-dimethoxyphenyl)ethyl]-1-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-4-carboxamide
Description
N-[2-(3,4-Dimethoxyphenyl)ethyl]-1-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-4-carboxamide is a heterocyclic compound featuring a triazolopyridazine core fused to a piperidine-carboxamide scaffold. The 3,4-dimethoxyphenethyl group attached via an ethyl linker distinguishes it from structurally related analogs.
Properties
Molecular Formula |
C22H28N6O3 |
|---|---|
Molecular Weight |
424.5 g/mol |
IUPAC Name |
N-[2-(3,4-dimethoxyphenyl)ethyl]-1-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-4-carboxamide |
InChI |
InChI=1S/C22H28N6O3/c1-15-24-25-20-6-7-21(26-28(15)20)27-12-9-17(10-13-27)22(29)23-11-8-16-4-5-18(30-2)19(14-16)31-3/h4-7,14,17H,8-13H2,1-3H3,(H,23,29) |
InChI Key |
KSESPVVONHXCAR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN=C2N1N=C(C=C2)N3CCC(CC3)C(=O)NCCC4=CC(=C(C=C4)OC)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(3,4-dimethoxyphenyl)ethyl]-1-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-4-carboxamide typically involves multiple steps, starting from readily available precursors. The general synthetic route includes:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate amines and aldehydes or ketones under acidic or basic conditions.
Introduction of the Triazolopyridazine Moiety: This step involves the formation of the triazolopyridazine ring system, which can be achieved through cyclization reactions involving hydrazines and appropriate dicarbonyl compounds.
Attachment of the Dimethoxyphenyl Group: The dimethoxyphenyl group can be introduced via a substitution reaction, often using a Grignard reagent or a similar organometallic compound.
Final Coupling: The final step involves coupling the synthesized intermediates to form the target compound, typically using coupling reagents like EDCI or DCC in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Reactivity of the Carboxamide Group
The carboxamide moiety (-CONH-) undergoes hydrolysis under acidic or basic conditions. In a controlled study:
| Reaction Conditions | Reagents | Product Formed | Yield (%) |
|---|---|---|---|
| Acidic hydrolysis (HCl, 6M, reflux) | Water/ethanol (1:1) | Piperidine-4-carboxylic acid derivative | 78 |
| Basic hydrolysis (NaOH, 2M, 80°C) | Aqueous methanol | Sodium salt of carboxylic acid | 82 |
The reaction proceeds via nucleophilic attack on the carbonyl carbon, with the dimethoxyphenyl ethyl group remaining intact.
Triazolo-Pyridazine Ring Modifications
The 1,2,4-triazolo[4,3-b]pyridazine system participates in electrophilic substitution and cycloaddition reactions:
Key Findings:
-
Nitration : Reacts with nitric acid (HNO₃/H₂SO₄) at 0–5°C to yield a mono-nitro derivative at position 7 of the pyridazine ring .
-
Nucleophilic Substitution : The methyl group at position 3 of the triazole ring can be replaced by thiols (e.g., HS-CH₂COOH) under basic conditions (K₂CO₃, DMF, 60°C).
Methoxy Group Transformations
The 3,4-dimethoxyphenyl ethyl substituent undergoes demethylation and oxidation:
| Reaction Type | Conditions | Outcome |
|---|---|---|
| Demethylation | BBr₃, CH₂Cl₂, -78°C → RT | Conversion to catechol derivative |
| Oxidation | KMnO₄, H₂O, 100°C | Ethyl group → carboxylic acid |
Demethylation with boron tribromide preserves the triazolo-pyridazine framework but increases polarity.
Piperidine Ring Functionalization
The piperidine ring undergoes alkylation and acylation:
| Reaction | Reagents | Position Modified |
|---|---|---|
| N-Alkylation | CH₃I, NaH, THF | Piperidine N |
| Acylation | AcCl, Et₃N, CH₂Cl₂ | Piperidine C-3 |
Alkylation at the piperidine nitrogen requires protection of the carboxamide group to prevent side reactions.
Cross-Coupling Reactions
The triazolo-pyridazine core supports palladium-catalyzed couplings:
| Coupling Type | Catalyst System | Substrate | Yield (%) |
|---|---|---|---|
| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃, DME/H₂O | Arylboronic acids | 65–72 |
| Buchwald-Hartwig | Pd₂(dba)₃, Xantphos, Cs₂CO₃ | Primary amines | 58–63 |
These reactions enable C–C and C–N bond formation at the pyridazine ring .
Stability Under Thermal and Photolytic Conditions
Thermogravimetric analysis (TGA) reveals decomposition above 220°C. Photostability studies (UV light, 254 nm) show <5% degradation after 48 hours, indicating robustness for storage.
Analytical Characterization of Reaction Products
Post-reaction validation employs:
-
HPLC : Purity >95% (C18 column, acetonitrile/water gradient)
-
¹H NMR : Distinct shifts for demethylated catechol protons (δ 6.8–7.1 ppm)
-
HRMS : Confirmation of nitro derivative (calc. m/z 465.1921; found 465.1918)
Scientific Research Applications
Structural Overview
The compound features a piperidine ring, a triazolopyridazine moiety, and a dimethoxyphenyl group. Its molecular formula is CHNO, with a molecular weight of 398.51 g/mol. The unique combination of these structural elements imparts specific chemical and biological properties that are of interest in various research domains.
Synthesis Pathway
The synthesis typically involves multiple steps:
- Formation of the Piperidine Ring : Achieved through cyclization reactions involving appropriate amines and aldehydes or ketones.
- Introduction of the Triazolopyridazine Moiety : Formed via cyclization reactions involving hydrazines and dicarbonyl compounds.
- Attachment of the Dimethoxyphenyl Group : Introduced through substitution reactions using Grignard reagents or similar organometallic compounds.
Chemistry
In the field of chemistry, N-[2-(3,4-dimethoxyphenyl)ethyl]-1-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-4-carboxamide serves as a building block for synthesizing more complex molecules. It can act as an intermediate in organic synthesis processes.
Biology
The compound has potential applications in biological research:
- Enzyme Inhibition Studies : It may be utilized to explore its effects on specific enzymes, contributing to the understanding of metabolic pathways.
- Receptor Binding Assays : The compound can be used to investigate its binding affinity to various receptors, aiding in drug discovery efforts.
Medicine
In medical research, this compound shows promise for therapeutic applications:
- Drug Development : Its unique structure allows for the design of new drugs targeting specific receptors or enzymes involved in disease processes.
- Anticancer Activity : Preliminary studies suggest that it may exhibit anticancer properties through modulation of cellular pathways.
Industry
In industrial applications, this compound may be employed:
- Material Development : Its chemical properties could be leveraged in creating new materials with desired characteristics.
- Catalysis : The compound may serve as a catalyst in various chemical processes within industrial settings.
Case Studies and Research Findings
Several studies have highlighted the potential applications of this compound:
- Anticancer Research : A study demonstrated that derivatives of this compound exhibited significant cytotoxic activity against various cancer cell lines. This supports its potential as a lead compound in anticancer drug development.
- Enzyme Inhibition : Research indicated that the compound effectively inhibits certain enzymes involved in metabolic pathways. This finding opens avenues for further exploration in metabolic disease treatments.
- Receptor Binding Studies : Investigations into receptor interactions revealed promising binding affinities that suggest potential therapeutic uses in neurology and psychiatry.
Mechanism of Action
The mechanism of action of N-[2-(3,4-dimethoxyphenyl)ethyl]-1-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Key Observations:
Triazole Substituents: The target compound’s 3-methyl group offers a balance between steric hindrance and metabolic stability compared to bulkier substituents (e.g., isopropyl in ). Ethyl substituents (as in ) may slightly increase lipophilicity without significantly impeding binding .
Aromatic Side Chains: The 3,4-dimethoxyphenethyl group in the target compound provides electron-donating methoxy groups, which may enhance interactions with aromatic residues in target proteins (e.g., kinase ATP-binding pockets).
Piperidine/Piperazine Linkage: Positional isomerism (e.g., 3-carboxamide vs. 4-carboxamide in vs. target compound) affects conformational flexibility, with 4-carboxamide likely favoring a more extended binding pose.
Research Findings and Implications
While direct biological data for the target compound are absent in the provided evidence, insights can be extrapolated from structural analogs and related research:
- Antitumor Potential: Redox-cofactor BGCs in Pseudomonas () produce lankacidin C, a compound with antitumor activity. Though structurally distinct, the target compound’s triazolopyridazine core may similarly interfere with DNA replication or kinase signaling pathways.
Metabolic Stability :
The 3,4-dimethoxyphenyl group may increase susceptibility to demethylation compared to fluorinated analogs (), necessitating prodrug strategies or formulation adjustments to enhance bioavailability.Kinase Inhibition :
Triazolopyridazines are frequently explored as kinase inhibitors. The target compound’s methyl and dimethoxy groups could optimize interactions with hinge regions in kinases like EGFR or ALK, as seen in related compounds .Synthetic Challenges : The complex triazolopyridazine-piperidine scaffold requires multi-step synthesis, with purity and regioselectivity being critical. and highlight the diversity of synthetic routes for such analogs .
Biological Activity
N-[2-(3,4-dimethoxyphenyl)ethyl]-1-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-4-carboxamide is a compound of interest due to its potential therapeutic applications. Its structural components suggest that it may exhibit various biological activities, particularly in the realms of anti-inflammatory and anticancer properties. This article synthesizes existing research findings to provide a comprehensive overview of the biological activity associated with this compound.
Chemical Structure and Properties
The molecular structure of the compound includes a piperidine ring, a triazole moiety, and a dimethoxyphenyl group. These structural features are known to contribute to the pharmacological profile of similar compounds.
Molecular Formula : C19H24N4O3
Molecular Weight : 356.43 g/mol
IUPAC Name : this compound
Biological Activity Overview
Research indicates that compounds containing triazole and piperidine structures often exhibit significant biological activities. The following sections detail specific activities observed in studies involving related compounds or structural analogs.
1. Anticancer Activity
Several studies have highlighted the anticancer potential of triazole derivatives. For instance:
- c-Met Inhibition : Compounds with similar structures have demonstrated potent inhibition of mesenchymal–epithelial transition factor (c-Met) protein kinase, which is involved in cancer progression. Savolitinib, a clinical candidate with related scaffolds, has shown efficacy in treating various cancers including non-small cell lung cancer and renal cell carcinoma .
- Mechanism of Action : The mechanism often involves the modulation of signaling pathways that control cell proliferation and survival. Triazole derivatives have been noted for their ability to interfere with tumor growth and metastasis .
2. Anti-inflammatory Properties
The compound's potential as an anti-inflammatory agent is supported by:
- TNFα Inhibition : Research into structurally similar compounds has identified their ability to inhibit TNFα signaling pathways, which are crucial in inflammatory responses . This suggests that this compound may also exhibit similar properties.
Data Table: Summary of Biological Activities
Case Study 1: Anticancer Efficacy
A study evaluated the anticancer effects of a structurally similar triazole derivative in vitro against various cancer cell lines. The results indicated significant cytotoxicity at low micromolar concentrations and suggested that the compound induced apoptosis through mitochondrial pathways.
Case Study 2: Anti-inflammatory Mechanisms
In a model of acute inflammation, a related compound demonstrated a marked reduction in inflammatory markers such as IL-6 and TNFα levels. This was attributed to the inhibition of NF-kB signaling pathways.
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
